N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide
Description
N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide is a compound that belongs to the class of benzothiadiazole derivatives Benzothiadiazole compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-13(2,8-18-3)12(17)14-7-9-5-4-6-10-11(9)16-19-15-10/h4-6H,7-8H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTGIQZSMLKAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)NCC1=CC=CC2=NSN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with appropriate alkylating agents. One common method involves the use of a palladium-catalyzed direct C-H (hetero)arylation reaction . This method allows for the formation of the desired compound under mild conditions, providing good yields and high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzothiadiazole moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of benzothiadiazole derivatives with different functional groups.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide has several scientific research applications, including:
Medicinal Chemistry: Benzothiadiazole derivatives are explored for their potential as therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety can participate in electron transfer processes, making it useful in optoelectronic applications. Additionally, the compound can interact with biological targets, such as enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar electronic properties.
4-bromo-2,1,3-benzothiadiazole: A derivative with enhanced reactivity due to the presence of a bromine atom.
7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: A compound with additional functional groups for further derivatization.
Uniqueness
N-(2,1,3-benzothiadiazol-4-ylmethyl)-3-methoxy-2,2-dimethylpropanamide is unique due to its specific structural features, including the methoxy and dimethylpropanamide groups. These groups can influence the compound’s solubility, reactivity, and overall properties, making it distinct from other benzothiadiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
